molecular formula C14H21N3O4 B8561652 4-nitro-N-(2-diethylamino-ethyl)-2-methoxy-benzamide CAS No. 476615-23-3

4-nitro-N-(2-diethylamino-ethyl)-2-methoxy-benzamide

Cat. No. B8561652
M. Wt: 295.33 g/mol
InChI Key: WTFSSDYAZCHKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07850948B2

Procedure details

5.7 g (19.3 mmol) of 4-nitro-N-(2-diethylamino-ethyl)-2-methoxy-benzamide is dissolved in 120 ml of tetrahydrofuran:ethanol 1:1>mixed with 2 g of palladium on carbon (10%×50% water) and hydrogenated for 1 hour at room temperature and normal pressure. After being drawn off on diatomaceous earth and after concentration by evaporation, 5.45 g of 4-amino-N-(2-diethylamino-ethyl)-2-methoxy-benzamide is obtained.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran ethanol
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([C:8]([NH:10][CH2:11][CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])=[O:9])=[C:6]([O:20][CH3:21])[CH:5]=1)([O-])=O>O1CCCC1.C(O)C.[Pd]>[NH2:1][C:4]1[CH:19]=[CH:18][C:7]([C:8]([NH:10][CH2:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])=[O:9])=[C:6]([O:20][CH3:21])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C(=O)NCCN(CC)CC)C=C1)OC
Name
tetrahydrofuran ethanol
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1.C(C)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.